Cas no 2171189-40-3 (1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid)

1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid structure
2171189-40-3 structure
商品名:1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid
CAS番号:2171189-40-3
MF:C26H30N2O5
メガワット:450.526807308197
CID:6264190
PubChem ID:165545758

1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid
    • 1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
    • 2171189-40-3
    • EN300-1490850
    • インチ: 1S/C26H30N2O5/c1-2-22(23(29)27-16-26(24(30)31)13-7-8-14-26)28-25(32)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21-22H,2,7-8,13-16H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t22-/m0/s1
    • InChIKey: DKQRTOUHGGTXDC-QFIPXVFZSA-N
    • ほほえんだ: OC(C1(CNC([C@H](CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 698
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1490850-100mg
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171189-40-3
100mg
$2963.0 2023-09-28
Enamine
EN300-1490850-50mg
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171189-40-3
50mg
$2829.0 2023-09-28
Enamine
EN300-1490850-250mg
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171189-40-3
250mg
$3099.0 2023-09-28
Enamine
EN300-1490850-5000mg
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171189-40-3
5000mg
$9769.0 2023-09-28
Enamine
EN300-1490850-500mg
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171189-40-3
500mg
$3233.0 2023-09-28
Enamine
EN300-1490850-1000mg
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171189-40-3
1000mg
$3368.0 2023-09-28
Enamine
EN300-1490850-10000mg
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171189-40-3
10000mg
$14487.0 2023-09-28
Enamine
EN300-1490850-2500mg
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171189-40-3
2500mg
$6602.0 2023-09-28
Enamine
EN300-1490850-1.0g
1-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
2171189-40-3
1g
$0.0 2023-06-05

1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid 関連文献

1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acidに関する追加情報

Introduction to 1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic Acid (CAS No. 2171189-40-3)

1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid, identified by its CAS number 2171189-40-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound is characterized by a cyclopentane ring linked to a carboxylic acid moiety, with an amide group attached to a butyl chain. The presence of a (9H-fluoren-9-yl)methoxycarbonyl group further enhances its complexity and functionality. This structural arrangement not only contributes to the compound's unique chemical properties but also opens up numerous possibilities for its interaction with biological targets.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The amide and carboxylic acid functionalities in 1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid make it a versatile scaffold for drug design. These functional groups are known to participate in hydrogen bonding and other non-covalent interactions, which are crucial for the binding affinity and specificity of drug candidates.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The fluorenylmethoxycarbonyl (Fmoc) group, a key feature in the molecular structure, is widely used in peptide coupling reactions. This makes 1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid a valuable building block for constructing peptidomimetics and other bioactive molecules.

Recent studies have highlighted the importance of cycloalkane derivatives in medicinal chemistry due to their ability to enhance pharmacokinetic properties such as solubility and bioavailability. The cyclopentane ring in this compound contributes to its stability and flexibility, which are desirable traits for any drug candidate. Furthermore, the stereochemistry at the chiral center (indicated by the (2S) configuration) ensures that the compound maintains specific biological interactions without unwanted side effects.

The application of computational methods in drug discovery has also played a pivotal role in understanding the potential of 1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid. Molecular docking studies have revealed that this compound can interact with various protein targets, suggesting its utility in treating conditions such as inflammation, cancer, and neurological disorders. These virtual screening approaches have accelerated the identification of promising lead compounds, reducing the time and cost associated with traditional high-throughput screening methods.

In addition to its synthetic value, 1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid has shown interesting pharmacological properties in preclinical studies. Its ability to inhibit certain enzymes and receptors has been documented, indicating its potential as a therapeutic agent. For instance, it has been observed to modulate pathways involved in pain perception and neurotransmitter release, which could lead to novel treatments for chronic pain conditions.

The fluorene moiety in the molecular structure is particularly noteworthy due to its fluorescence properties. This feature makes it useful for developing probes and imaging agents that can be used in diagnostic applications. The ability to visualize biological processes at the molecular level is crucial for understanding disease mechanisms and developing targeted therapies.

As research continues to evolve, the role of 1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid is expected to expand further. Its unique structural features and functional groups provide a rich foundation for exploring new therapeutic strategies. By leveraging advances in synthetic chemistry and computational biology, scientists are poised to unlock the full potential of this compound and its derivatives.

The development of innovative drugs often requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of 1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid exemplifies how such collaborations can lead to groundbreaking discoveries. By combining experimental data with theoretical models, researchers can design more effective drug candidates that address unmet medical needs.

In conclusion, 1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid (CAS No. 2171189-40-3) represents a significant advancement in pharmaceutical research. Its complex structure, versatile functional groups, and promising biological activities make it a valuable asset in the quest for new treatments. As scientific understanding continues to grow, this compound is likely to play an increasingly important role in developing innovative therapies for various diseases.

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